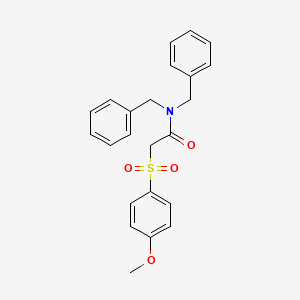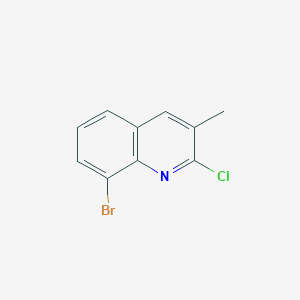
8-Bromo-2-chloro-3-methylquinoline
描述
8-Bromo-2-chloro-3-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
作用机制
Target of Action
Quinoline compounds, to which 8-bromo-2-chloro-3-methylquinoline belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Bromoquinolines, a group that includes this compound, are essential precursors for carbon-carbon bond formation. This suggests that this compound may interact with its targets by forming new carbon-carbon bonds, leading to changes in the target molecules.
Biochemical Pathways
Quinoline derivatives have shown substantial biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the biological activities of quinoline derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
准备方法
The synthesis of 8-Bromo-2-chloro-3-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination and chlorination of 3-methylquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
8-Bromo-2-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds by reacting this compound with boronic acids or esters in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized quinoline derivatives with potential biological and chemical applications.
科学研究应用
8-Bromo-2-chloro-3-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of dyes, catalysts, and other industrial chemicals.
相似化合物的比较
8-Bromo-2-chloro-3-methylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the bromine and methyl groups, resulting in different chemical properties and biological activities.
3-Methylquinoline: Lacks the bromine and chlorine atoms, which may affect its reactivity and applications.
8-Bromoquinoline:
The unique combination of bromine, chlorine, and methyl groups in this compound distinguishes it from these similar compounds, providing it with specific advantages in terms of reactivity and application potential.
属性
IUPAC Name |
8-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHHBXTNGGWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
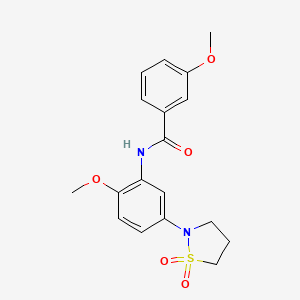
![2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2628798.png)
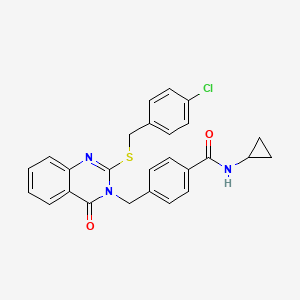

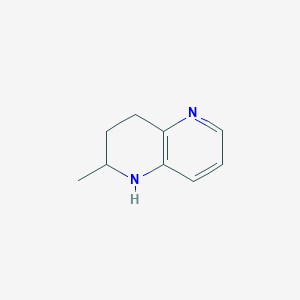
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
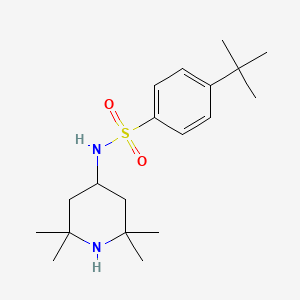
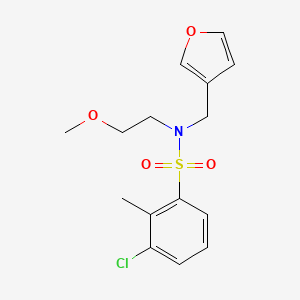
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
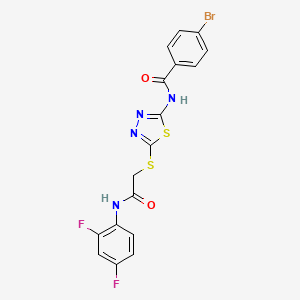
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
